TRKA Kinase Inhibition: C3-Sulfonamide Scaffold vs. Reference TRKA Inhibitor GW 441756
Although direct TRKA IC₅₀ data for 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide itself are not publicly available, structurally related pyrazolo[3,4-b]pyridine derivatives designed from this core scaffold have demonstrated potent TRKA inhibition. Compound C03, a direct analog retaining the pyrazolo[3,4-b]pyridine core, exhibited a TRKA IC₅₀ of 56 nM and inhibited Km-12 cell proliferation with an IC₅₀ of 0.304 μM, while displaying selectivity against MCF-7 and HUVEC cell lines . For procurement context, the reference TRKA inhibitor GW 441756 achieves an IC₅₀ of 2 nM, but the pyrazolo[3,4-b]pyridine-3-sulfonamide scaffold offers a distinct chemotype with divergent cytochrome P450 inhibition profiles — C03 showed low inhibitory activity against a panel of CYP isoforms except CYP2C9, a property likely influenced by the core substitution pattern common to this chemical series .
| Evidence Dimension | TRKA kinase inhibition potency |
|---|---|
| Target Compound Data | C03 (pyrazolo[3,4-b]pyridine derivative from the same scaffold class): TRKA IC₅₀ = 56 nM; Km-12 cell IC₅₀ = 0.304 μM |
| Comparator Or Baseline | GW 441756 (reference TRKA inhibitor): TRKA IC₅₀ = 2 nM |
| Quantified Difference | C03 is 28-fold less potent than GW 441756 at the isolated kinase level but belongs to a chemically distinct series with differential CYP selectivity |
| Conditions | Recombinant TRKA kinase assay; Km-12 (colorectal cancer), MCF-7 (breast cancer), and HUVEC (normal endothelial) cell lines |
Why This Matters
The 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide core is a validated starting point for developing TRKA inhibitors with a selectivity profile distinct from the indolocarbazole-derived GW 441756 series, enabling structure-based lead optimization for programs requiring novel intellectual property space.
- [1] Wang, X.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 2022, 14 (1), 85–102. View Source
- [2] Wang, X.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med. Chem. 2022, 14 (1), 85–102. (CYP inhibition panel data). View Source
